Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate
Description
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate is a heterocyclic compound featuring an isoxazole core substituted at positions 3 and 5. The 3-position carries a 2-pyridyl group, while the 5-position has a 2-(diethylamino)ethyl chain. The citrate salt formulation enhances water solubility, a common strategy for improving pharmacokinetic properties in pharmaceuticals .
Properties
CAS No. |
14732-54-8 |
|---|---|
Molecular Formula |
C20H27N3O8 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethyl]azanium |
InChI |
InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)10-8-12-11-14(16-18-12)13-7-5-6-9-15-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9,11H,3-4,8,10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
XCCDYWNBVUTBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCC1=CC(=NO1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
General Procedure
A key preparation method involves the reduction of a precursor isoxazole compound bearing carbamoylmethyl substituents. According to patent AT254866B, the process uses metal hydride complexes such as lithium aluminum hydride, lithium borohydride, sodium borohydride, or potassium borohydride in inert solvents like tetrahydrofuran (THF), ether, dioxane, or N-alkylmorpholine. The reaction is carried out at temperatures ranging from room temperature to reflux to selectively reduce the carbamoylmethyl substituent to a diethylaminoethyl group, forming the desired disubstituted isoxazole derivative.
Specific Example
- A solution of 3-dimethylcarbamoylmethyl-5-phenylisoxazole (3.1 g) in anhydrous tetrahydrofuran (15 mL) is added dropwise to lithium aluminum hydride (1.1 g) in tetrahydrofuran (70 mL) at 30-35 °C.
- The mixture is stirred for 4 hours at 40 °C.
- Quenching is performed by adding water at temperatures below 20 °C.
- The product is extracted, purified by acid-base washing, and crystallized from acetone and methanol.
- The citrate salt of the final compound crystallizes as colorless prisms with a melting point of 110-111 °C.
For the target compound, 3-(2-pyridyl)-5-(2-diethylaminoethyl)isoxazole, a similar reduction yields a light yellow liquid with a boiling point of 159 °C at 3 mm Hg. Its citrate salt crystallizes as colorless needles with a melting point of 151-152 °C.
Multi-Step Synthesis via Oximation, Halogenation, and Ring Closure
Detailed Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Solvent(s) | Yield (%) |
|---|---|---|---|---|---|
| Oximation | Benzaldehyde + Hydroxylamine + NaOH | 60-80 °C | 4-24 hours | Water/ethanol | ~94.5 |
| Halogenation | Oxime + NXS (e.g., N-chlorosuccinimide) | 20-50 °C | 1-5 hours | DMA, DMF, or DMSO | 95-99 |
| Ring Closure | Halogenated compound + Acyl ester + Base | Room temp to 50 °C | 2-12 hours | Ethanol, methanol, isopropanol | ~79 |
This method avoids expensive or hazardous reagents, uses mild conditions, and achieves high chemical purity without requiring chromatographic purification, making it suitable for industrial-scale preparation.
Example Synthesis
- Sodium hydroxide (18.4 g) dissolved in water, hydroxylamine hydrochloride (32.0 g) added.
- 2,6-dichlorobenzaldehyde (70.0 g) dissolved in ethanol is slowly added.
- Reaction at 70 °C for 24 hours produces the oxime.
- Oxime is halogenated with N-chlorosuccinimide in DMA at 45 °C for 3 hours.
- The halogenated intermediate is reacted with ethyl propionylacetate and triethylamine in ethanol at room temperature for 12 hours.
- Crystallization yields the isoxazole compound with >99% purity and 79% yield.
Green and Catalyst-Free Synthesis Approaches
Recent research emphasizes environmentally friendly synthesis methods for isoxazole derivatives, which may be adapted for related compounds like Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate.
- A one-pot, three-component reaction involving benzaldehyde derivatives, ethyl acetoacetate, and hydroxylamine hydrochloride in gluconic acid aqueous solution at 70 °C produces 3,4-disubstituted isoxazol-5(4H)-ones.
- The method is catalyst-free, uses a recyclable green medium, and completes within 45 minutes with high yields (up to 90%).
- Products are purified by crystallization and characterized by NMR, IR, and mass spectrometry.
- This approach offers advantages like non-toxicity, cost-effectiveness, and shorter reaction times, which could inspire modifications for the target compound synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Metal Hydride Reduction | Lithium aluminum hydride, THF, 30-40 °C | High selectivity, well-established | Requires careful handling of hydrides |
| Oximation-Halogenation-Ring Closure | Hydroxylamine, NXS, triethylamine, 60-80 °C, mild | Industrially scalable, high purity | Multi-step, requires precise control |
| Green One-Pot Multi-Component | Benzaldehyde, ethyl acetoacetate, hydroxylamine, gluconic acid, 70 °C | Eco-friendly, catalyst-free, rapid | May require adaptation for specific derivatives |
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, forming N-oxides.
Reduction: Reduction reactions can occur at the pyridyl group, converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted isoxazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and neurotransmission, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Differences
The target compound’s distinct 2-pyridyl group at position 3 differentiates it from analogs with phenyl or methyl substituents. Key structural comparisons include:
Physicochemical Properties
Biological Activity
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate is a complex organic compound notable for its diverse biological activities. This article provides a detailed examination of its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by data tables and research findings.
Chemical Structure and Properties
Isoxazole compounds are characterized by a five-membered ring containing nitrogen and oxygen atoms. The specific compound features a diethylaminoethyl side chain and a pyridine moiety, enhancing its electron-rich nature and biological activity.
- Molecular Formula : C20H27N3O8
- Molecular Weight : 409.45 g/mol
Biological Activities
Isoxazole derivatives have been extensively studied for their pharmacological potential. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Isoxazole derivatives exhibit significant antimicrobial properties. Studies indicate that they can inhibit various strains of bacteria and fungi. The compound's structure contributes to its effectiveness against microbial infections.
- Minimum Inhibitory Concentration (MIC) : Varies depending on the strain but generally falls within low micromolar ranges.
Anti-inflammatory Activity
Recent research has highlighted the anti-inflammatory potential of isoxazole derivatives. A study investigating thirteen substituted isoxazole derivatives demonstrated that several compounds showed significant inhibition of edema in laboratory animals.
| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 5b | 75.68 | 76.71 | -8.7 |
| 5c | 74.48 | 75.56 | -8.5 |
| 5d | 71.86 | 72.32 | -8.4 |
These compounds demonstrated low toxicity and minimal adverse effects, making them promising candidates for further development as anti-inflammatory agents .
Cytotoxic Activity
The cytotoxicity of isoxazole derivatives has also been investigated in various cancer cell lines. For instance, some derivatives exhibited low micromolar IC50 values against human HeLa cells and murine L1210 leukemia cells.
| Compound | IC50 (HeLa Cells) | IC50 (L1210 Cells) |
|---|---|---|
| Derivative A | 1.9 μM | 2.4 μM |
| Derivative B | 4.4 μM | 3.1 μM |
These findings suggest that certain isoxazole derivatives could be as potent as established chemotherapeutic agents like melphalan .
The mechanisms underlying the biological activities of this compound involve interactions with specific biological targets:
- Antimicrobial Action : Likely involves disruption of bacterial cell membrane integrity.
- Anti-inflammatory Mechanism : Interaction with cyclooxygenase (COX-1/COX-2) enzymes has been proposed as a key pathway for its anti-inflammatory effects.
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited lower MIC values compared to traditional antibiotics.
- Anti-inflammatory Research : In vivo studies demonstrated that treatment with isoxazole derivatives resulted in significant reductions in inflammatory markers in animal models of arthritis.
Q & A
Q. What are the standard synthetic routes for preparing 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)isoxazole, and how is its citrate salt formed?
The compound is typically synthesized via cyclocondensation reactions involving hydroxylamine derivatives and β-diketones or nitriles. For example, aminoisoxazoles can be prepared by reacting dicyanopyrroles with hydroxylamine in methanol, followed by selective functionalization of the amino groups . The citrate salt is formed by neutralizing the tertiary amine group (diethylaminoethyl) with citric acid, enhancing aqueous solubility for pharmacological studies. Key characterization techniques include:
Q. What experimental protocols are used to assess the biological activity of this compound?
In vitro antimicrobial screening is a common approach, involving:
- Agar dilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Structure-activity relationship (SAR) studies : Modifying the pyridyl or diethylaminoethyl groups to evaluate changes in efficacy .
- Cytotoxicity assays (e.g., MTT) to rule out non-specific toxicity in mammalian cells .
Q. How does the citrate counterion influence the compound’s physicochemical properties?
The citrate salt improves solubility in polar solvents (e.g., water or ethanol) compared to the free base, facilitating formulation for in vivo studies. Stability tests under varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for blood) are critical to assess degradation pathways .
Advanced Research Questions
Q. What reaction mechanisms explain the instability of 5-aminoisoxazole derivatives under multicomponent conditions?
Amino groups on the isoxazole ring can undergo unintended cyclizations or side reactions with electrophilic reagents. For example, 5-amino-3-methylisoxazole reacts with pyruvic acid to form isoxazolopyridines via Sc(OTf)₃-catalyzed pathways, competing with tetrahydropyridine byproduct formation . Mitigation strategies include:
Q. How can contradictory data in pharmacological studies be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
- Impurity profiles : HPLC-MS analysis ensures compound purity (>95%) and identifies degradation products .
- Species-specific responses : Cross-testing on multiple microbial strains or cell lines clarifies selectivity .
Q. What computational methods support the design of novel isoxazole derivatives with enhanced activity?
- Molecular docking : Predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to improve reactivity or stability .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridyl rings) with bioactivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
